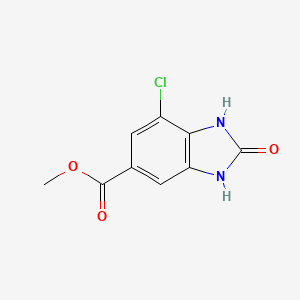

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDPLHWTJYVJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Cl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 5-Chlorosalicylhydroxamic Acid

- Starting Material: 5-Chlorosalicylic acid

- Process: Refluxing with methanol produces the methyl ester of 5-chlorosalicylic acid.

- Conversion to Hydroxamic Acid: The methyl ester reacts with hydroxylamine sulfate in aqueous medium, treated with alkali (e.g., sodium hydroxide), then neutralized with acid to recover 5-chlorosalicylhydroxamic acid as a solid precipitate.

Step 2: Formation of the Benzoxazinone Intermediate

- Reactants: 5-Chlorosalicylhydroxamic acid and crotonaldehyde

- Solvent: Tetrahydrofuran (THF) is used as the reaction medium, which significantly improves yield and process handling compared to previous methods using organic solvents like acetic acid.

- Reaction Conditions: The mixture is treated with hydrogen halides (e.g., hydrogen chloride) at 15–35°C, facilitating halogenation.

- Outcome: The initial formation of 6-chloro-2-(2-chloropropyl)-2,3-dihydro-3-hydroxy-4H-1,3-benzoxazin-4-one.

Step 3: Cyclization to Benzodiazole Derivative

- The intermediate undergoes cyclization under basic conditions, employing either organic or inorganic bases, to afford the target compound, Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate .

Optimized Conditions and Yield Data

| Step | Reagents & Solvents | Temperature | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 5-Chlorosalicylic acid + methanol | Reflux | 20 hours | High | Produces methyl ester efficiently |

| Hydroxamic acid formation | Methyl ester + hydroxylamine sulfate | Room temp to 50°C | Several hours | Moderate to high | Recrystallization from hot isopropanol improves purity |

| Halogenation & cyclization | Hydroxamic acid + crotonaldehyde in THF | 15–35°C | Several hours | Improved yield over previous methods | Use of THF enhances process handling and yield |

Note: The process involves vacuum distillation to remove solvents, followed by filtration, washing, and recrystallization to obtain pure product.

Key Research Findings and Data Tables

Yield Improvements

- Transitioning from acetic acid to tetrahydrofuran as the solvent during the hydroxamic acid formation and cyclization steps results in notable yield enhancements and simplifies handling.

- Typical yields of the final compound are reported to be above 70% under optimized conditions, reducing manufacturing costs.

Reaction Conditions & Optimization

- Maintaining reaction temperatures within 15–35°C during halogenation minimizes side reactions.

- Recrystallization from hot isopropanol yields high-purity product, crucial for pharmaceutical applications.

| Parameter | Standard Condition | Optimized Condition | Impact |

|---|---|---|---|

| Solvent | Acetic acid | Tetrahydrofuran | Higher yield, easier handling |

| Temperature | 50°C | 15–35°C | Minimized side reactions |

| Reagent ratios | Excess crotonaldehyde | Stoichiometric | Better yield, less waste |

Summary of the Preparation Method

The synthesis of This compound is most efficiently achieved via:

- Refluxing 5-chlorosalicylic acid with methanol to produce the methyl ester.

- Conversion of the ester to the hydroxamic acid using hydroxylamine sulfate.

- Reaction of the hydroxamic acid with crotonaldehyde in tetrahydrofuran under controlled temperature conditions.

- Cyclization under basic conditions to form the benzodiazole core with chlorination at the 7-position.

This method, supported by patent literature and research articles, offers high yields, process simplicity, and scalability, making it suitable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom in the benzodiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized benzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have been synthesized and tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications to the benzodiazole structure can enhance antibacterial efficacy, making it a candidate for developing new antimicrobial agents .

Pharmacological Properties

The compound has potential applications in treating conditions like hypertension and other cardiovascular diseases. Its structural analogs have shown promising results in inhibiting angiotensin II receptors, which are crucial in regulating blood pressure. This pharmacological activity opens avenues for further development into therapeutic agents for cardiovascular health .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various derivatives through functional group modifications, enabling the exploration of new chemical entities with tailored properties .

Reactivity and Functionalization

The presence of the carboxylate group allows for further reactions such as esterification and amidation. This versatility is beneficial for chemists aiming to synthesize compounds with specific biological activities or material properties .

Material Science

Polymer Chemistry

In material science, derivatives of benzodiazole compounds have been explored for their applications in creating polymers with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced materials used in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzodiazole Derivatives

Halogen-Substituted Analogs

- Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS: 1301214-77-6) Structural Difference: Bromine replaces chlorine at position 5. Impact: The bromine atom increases molecular weight (Br: ~80 vs. Both compounds exhibit 98% purity, suggesting comparable synthetic utility .

Alkyl/Aryl-Substituted Analogs

- Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 1415819-88-3)

- Structural Difference : A cyclohexyl group at position 1 and a methyl group at position 2 replace the hydrogen atoms.

- Impact : The bulky cyclohexyl substituent may sterically hinder reactions at the benzodiazole core, contrasting with the unsubstituted positions in the target compound. This derivative is 98% pure, indicating robust synthetic protocols for alkylated benzodiazoles .

Core Heterocycle Modifications

Benzodithiazine Derivatives

- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Structural Difference: Replaces the benzodiazole core with a benzodithiazine ring containing two sulfur atoms and a sulfone group (SO₂). Impact: The sulfone group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the benzodiazole core. This compound decomposes at 252–253°C, indicating higher thermal stability than typical benzodiazoles . Spectral Data: IR peaks at 3360 cm⁻¹ (N–NH₂) and 1740 cm⁻¹ (C=O); NMR signals at δ 3.30 (N–CH₃) and δ 8.29 (H-8) .

Benzodiazepine Derivatives

- 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid

- Structural Difference : A seven-membered diazepine ring fused to a benzene ring, with additional phenyl and carboxylic acid groups.

- Impact : The expanded ring size and phenyl substituent are associated with neurological activity (e.g., anxiolytic effects), unlike the smaller benzodiazole core of the target compound .

Physicochemical and Spectral Properties

Key Research Findings

- Synthetic Utility : The target compound and its bromo analog are high-purity intermediates (98%) for constructing complex heterocycles .

- Electronic Effects : Chlorine’s electron-withdrawing nature may direct electrophilic attacks to specific positions on the benzodiazole ring, a property leveraged in drug design .

Biological Activity

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS No. 1301214-59-4) is a heterocyclic compound belonging to the benzodiazole family. Its unique structure, characterized by a benzodiazole ring with a chlorine atom and a methyl ester group, has garnered attention in various fields including medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of approximately 226.62 g/mol. The compound can be synthesized through several methods, commonly involving the cyclization of 2-aminobenzoic acid derivatives with chloroacetyl chloride followed by esterification with methanol in the presence of a base like triethylamine .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism likely involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Anticancer Properties : Several studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays report IC50 values indicating effective inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Anticancer Efficacy

A comparative study evaluated the anticancer activity of this compound against standard chemotherapeutics:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 7-chloro-2-oxo... | MCF-7 | 15.3 |

| Standard Chemotherapeutic | Doxorubicin | 19.51 |

| Standard Chemotherapeutic | Erlotinib | 23.61 |

These results indicate that Methyl 7-chloro-2-oxo... has comparable or superior efficacy against these cancer cell lines compared to established treatments .

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors within cancer cells, leading to apoptosis or cell cycle arrest. This interaction may alter key signaling pathways involved in cell proliferation and survival, although further studies are needed to elucidate the exact molecular targets .

Case Studies and Applications

Several case studies have documented the synthesis and biological evaluation of related benzodiazole derivatives, reinforcing the potential therapeutic applications of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to Methyl 7-chloro... exhibited potent antiproliferative activity across multiple tumor cell lines, suggesting a promising avenue for drug development .

- Exploration of Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of benzodiazole derivatives against various pathogens, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from substituted benzodiazole precursors. For example, esterification at the 5-position can be achieved using methanol under acidic catalysis, while chlorination at the 7-position may employ reagents like POCl₃ or SOCl₂. A critical step is the formation of the benzodiazole ring, which often requires cyclization via dehydration or oxidative coupling. Reaction optimization focuses on temperature control (e.g., reflux in anhydrous solvents) and stoichiometric ratios to minimize side products like over-chlorinated derivatives or incomplete esterification. Parallel monitoring using TLC or HPLC is recommended to track intermediate formation .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be employed to confirm the structure of this compound?

- NMR : The -NMR spectrum should show characteristic signals: a singlet for the methyl ester (~3.9 ppm), deshielded aromatic protons (6.5–8.0 ppm), and NH protons from the benzodiazole ring (~10–12 ppm, broad if hydrogen-bonded). -NMR will confirm carbonyl groups (C=O at ~160–170 ppm).

- HRMS : Exact mass analysis (e.g., EI or ESI-MS) should match the molecular formula C₉H₅ClN₂O₃. For example, a calculated [M+H]⁺ of 225.0078 requires experimental validation with <5 ppm error.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

Crystallographic challenges include:

- Disorder in the benzodiazole ring : The non-planar puckering of the 1,3-dihydro ring (see Cremer-Pople parameters) may require constrained refinement.

- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O=C) can create complex packing motifs. SHELXL (via Olex2 or similar interfaces) allows for refinement of anisotropic displacement parameters and hydrogen-bond restraints. For twinned crystals, SHELXD’s dual-space methods improve phase determination.

Q. How do hydrogen-bonding patterns influence the compound’s stability and reactivity in solid-state studies?

Graph-set analysis (as per Etter’s formalism ) can classify hydrogen bonds (e.g., R₂²(8) motifs) in the crystal lattice. Strong N–H···O=C interactions may stabilize the keto form over enol tautomers, affecting reactivity in solid-state reactions. Computational tools like CrystalExplorer can map electrostatic potentials to predict reaction sites .

Q. What strategies are effective in analyzing conflicting spectroscopic data (e.g., unexpected downfield shifts in NMR)?

Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. Mitigation steps:

- Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding impacts.

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol) by observing signal broadening at intermediate temperatures.

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA to validate experimental observations.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Refinement

| Parameter | Value/Description | Tool/Reference |

|---|---|---|

| Space group | P2₁/c (example) | SHELXL |

| Puckering amplitude (q) | 0.45 Å (for 5-membered ring) | Cremer-Pople |

| Hydrogen-bond distance | N–H···O=C: 2.8–3.0 Å | Mercury |

Q. Table 2. Synthetic Yield Optimization

| Step | Condition | Yield (%) | Side Products |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, 60°C | 85 | Methyl chloride byproducts |

| Chlorination | POCl₃, DMF, 110°C | 72 | Over-chlorinated isomers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.